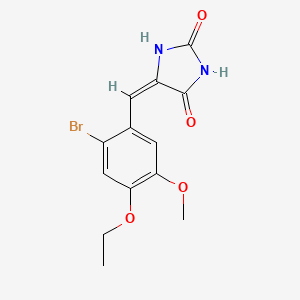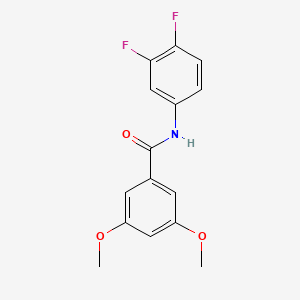![molecular formula C19H14F3N3O2 B5510423 3-[(6-methyl-3-pyridazinyl)oxy]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5510423.png)
3-[(6-methyl-3-pyridazinyl)oxy]-N-[3-(trifluoromethyl)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound belongs to a class of compounds that have been extensively studied for their diverse biological activities and chemical properties. Compounds with pyridazinone moieties, such as 6-(4-Aminophenyl)-4,5-dihydro-3(2H)-pyridazinone, are known for their significance in developing cardio-active agents. These compounds, including various derivatives, have found applications in clinical use or clinical trials, highlighting their importance in medicinal chemistry (Imran & Abida, 2016).
Synthesis Analysis
The synthesis of complex heteroaromatic compounds, including those with pyridazinone and benzothiazole scaffolds, often involves multi-step reactions that may include cyclization, condensation, and substitution reactions. Advanced methodologies, such as palladium-catalyzed direct C–H arylation, have been developed to synthesize multiply arylated heteroarenes efficiently, which could be relevant for synthesizing the compound of interest (Rossi et al., 2014).
Wissenschaftliche Forschungsanwendungen
Supramolecular Chemistry and Self-Assembly
The study on benzene-1,3,5-tricarboxamides (BTAs) highlights their importance across scientific disciplines due to their simple structure and the detailed understanding of their supramolecular self-assembly behavior. These properties allow BTAs to be utilized in nanotechnology, polymer processing, and biomedical applications. The self-assembly of BTAs into one-dimensional, nanometer-sized rod-like structures is stabilized by threefold H-bonding, showcasing the versatile application of such compounds in designing supramolecular architectures (Cantekin, de Greef, & Palmans, 2012).
Antioxidant Capacity and Toxicity of Synthetic Phenolic Compounds
Synthetic phenolic antioxidants (SPAs) are used to retard oxidative reactions in various products. Recent studies have focused on their environmental occurrence, human exposure, and toxicity. SPAs have been detected in different environmental matrices, and their toxicity studies suggest potential hepatic toxicity, endocrine-disrupting effects, and carcinogenicity. This research emphasizes the need for studies on novel high molecular weight SPAs with low toxicity and migration ability, pointing towards the ongoing efforts to develop safer chemical compounds with antioxidant properties (Liu & Mabury, 2020).
Chemical Reactions and Synthetic Applications
The reactions of arylmethylidene derivatives of 3H-furan-2-ones with various nucleophiles have been extensively studied, demonstrating that the reaction direction depends on the structure of the initial reagents, the strength of the nucleophilic agent, and the reaction conditions. This research provides valuable insights into synthesizing a wide range of compounds, including amides, pyrrolones, and phenanthrenes, showcasing the synthetic versatility and potential applications of such compounds in developing new materials or drugs (Kamneva, Anis’kova, & Egorova, 2018).
Heterocyclic Compounds and Biological Significance
The literature on heterocyclic compounds bearing the triazine scaffold emphasizes their significance in medicinal chemistry. Triazines have been evaluated for a broad spectrum of biological activities, including antibacterial, antifungal, anticancer, antiviral, and anti-inflammatory effects. This review suggests that the triazine nucleus is a core moiety of interest for future drug development, highlighting the potential for creating novel therapeutic agents based on heterocyclic scaffolds (Verma, Sinha, & Bansal, 2019).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(6-methylpyridazin-3-yl)oxy-N-[3-(trifluoromethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3N3O2/c1-12-8-9-17(25-24-12)27-16-7-2-4-13(10-16)18(26)23-15-6-3-5-14(11-15)19(20,21)22/h2-11H,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJFQDCQXNURPKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(6-methyl-3-pyridazinyl)oxy]-N-[3-(trifluoromethyl)phenyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-ethyl-N'-[4-(4-pyridinylmethyl)phenyl]thiourea](/img/structure/B5510345.png)

![1-[4-(4-quinazolinylamino)phenyl]ethanone](/img/structure/B5510365.png)

![3,5-dimethyl-N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B5510371.png)
![2-{[3-(acetyloxy)benzoyl]amino}benzoic acid](/img/structure/B5510376.png)
![N-(4-methylphenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5510383.png)
![[bis(4-methylphenyl)phosphoryl]acetic acid](/img/structure/B5510391.png)

![1-(2-methyl-5-{[2-(1,3-thiazol-2-yl)-1-piperidinyl]carbonyl}phenyl)-2-imidazolidinone](/img/structure/B5510407.png)
![4-[(3-methylphenyl)(methylsulfonyl)amino]-N-(2-pyridinylmethyl)butanamide](/img/structure/B5510410.png)
![N,N-dimethyl-1-{4-methyl-5-[1-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylcarbonyl)piperidin-3-yl]-4H-1,2,4-triazol-3-yl}methanamine](/img/structure/B5510434.png)
![N-[2-(2-methoxyphenyl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5510442.png)
![N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B5510449.png)